26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester is a synthetic derivative of calcitriol, the hormonally active form of vitamin D3
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those related to vitamin D analogs.
Biology
In biological research, it may be used to study the effects of vitamin D derivatives on cellular processes, including cell differentiation and proliferation.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, particularly in the treatment of diseases related to vitamin D deficiency or dysregulation.
Industry
In industry, it may find applications in the development of new pharmaceuticals or as a standard in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester typically involves multiple steps, starting from a suitable precursor of calcitriol. Key steps may include:
- Protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups.
- Selective oxidation and reduction reactions to modify the side chain.
- Esterification to introduce the methyl ester group.
- Final deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester would likely involve interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. The compound may modulate the activity of VDR, leading to changes in gene expression and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Calcitriol: The natural hormonally active form of vitamin D3.
Calcipotriol: A synthetic derivative of calcitriol used in the treatment of psoriasis.
Paricalcitol: Another synthetic vitamin D analog used to treat secondary hyperparathyroidism.
Uniqueness
26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other vitamin D analogs.
Properties
IUPAC Name |
methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21+/t27-,31-,32-,33+,34+,38-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGWSEUEDPLMHW-MDFOLGTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.